1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
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Overview
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reagents and conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve studying properties like melting point, boiling point, solubility, and stability.Scientific Research Applications
Herbicide Action Mechanism
Research into pyridazinone derivatives, which share structural similarities with the specified compound, has elucidated their action mechanism as herbicides. These compounds, including analogs, inhibit photosynthesis and the Hill reaction in plants, contributing to their phytotoxicity. This inhibition is crucial for understanding the broader phytotoxic effects and potential applications of pyridazinone-based herbicides in agriculture. Notably, certain structural modifications can enhance these compounds' resistance to metabolic detoxification in plants and introduce additional modes of action, such as interference with chloroplast development, making them more effective as herbicidal agents (Hilton et al., 1969).
Antiviral Activities
Synthetic efforts around pyridazinone and triazine derivatives have shown promise in yielding compounds with significant antiviral activities. The synthesis and reaction studies of certain pyridazinone and triazine derivatives have provided valuable insights into their potential as antiviral agents. This includes their interactions with various biochemical pathways and their efficacy against specific viral strains, highlighting the therapeutic potential of such compounds in treating viral infections (Attaby et al., 2006).
Safety And Hazards
This would involve studying the toxicity, flammability, and other hazards associated with the compound.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, applications, or modifications of the compound.
Please consult with a professional chemist or a reliable source for accurate information. It’s important to handle all chemicals safely and responsibly.
properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7OS/c1-16(2)30-18-5-3-17(4-6-18)13-21(29)27-11-9-26(10-12-27)19-7-8-20(25-24-19)28-15-22-14-23-28/h3-8,14-16H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFSXCJJHBSJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone |
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